molecular formula C7H5F2NO4S B6263639 3,4-difluoro-5-sulfamoylbenzoic acid CAS No. 926238-33-7

3,4-difluoro-5-sulfamoylbenzoic acid

Cat. No.: B6263639
CAS No.: 926238-33-7
M. Wt: 237.2
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Description

3,4-Difluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5F2NO4S It is characterized by the presence of two fluorine atoms and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-5-sulfamoylbenzoic acid typically involves the introduction of fluorine atoms and a sulfamoyl group onto a benzoic acid derivative. One common method includes the following steps:

    Fluorination: A benzoic acid derivative is subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Sulfamoylation: The fluorinated intermediate is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The benzoic acid moiety can be further oxidized to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce amine derivatives.

Scientific Research Applications

3,4-Difluoro-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain applications.

    5-Sulfamoylbenzoic acid: Does not contain fluorine atoms, which can affect its reactivity and biological activity.

    4-Fluoro-3-sulfamoylbenzoic acid: Similar structure but with different positioning of the fluorine atoms, leading to variations in chemical properties.

Uniqueness

3,4-Difluoro-5-sulfamoylbenzoic acid is unique due to the combination of fluorine atoms and a sulfamoyl group on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

926238-33-7

Molecular Formula

C7H5F2NO4S

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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